(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Overview
Description
D-Myo-Inositol-1,4-Bisphosphate is an organic compound belonging to the class of inositol phosphates. These compounds contain a phosphate group attached to an inositol moiety, which is a cyclohexanehexol. D-Myo-Inositol-1,4-Bisphosphate plays a crucial role in various cellular processes, particularly in signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Myo-Inositol-1,4-Bisphosphate typically involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate by specific phosphatases. This reaction can be carried out under controlled conditions to ensure the selective formation of the desired bisphosphate .
Industrial Production Methods: Industrial production of D-Myo-Inositol-1,4-Bisphosphate often involves the enzymatic hydrolysis of phosphoinositides derived from biological sources such as bovine brain. The process is optimized to yield high purity products suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: D-Myo-Inositol-1,4-Bisphosphate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by specific phosphatases, leading to the formation of inositol monophosphates and free phosphate.
Phosphorylation: Can be further phosphorylated to form higher inositol phosphates such as inositol trisphosphate.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and specific phosphatases under mild conditions.
Phosphorylation: Requires ATP and specific kinases under physiological conditions.
Major Products:
Hydrolysis: Produces inositol monophosphates and free phosphate.
Phosphorylation: Produces higher inositol phosphates such as inositol trisphosphate.
Scientific Research Applications
D-Myo-Inositol-1,4-Bisphosphate has a wide range of applications in scientific research:
Mechanism of Action
D-Myo-Inositol-1,4-Bisphosphate exerts its effects primarily through its role in cellular signaling pathways. It is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the formation of inositol trisphosphate and diacylglycerol. Inositol trisphosphate then binds to its receptors on the endoplasmic reticulum, causing the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream signaling events .
Comparison with Similar Compounds
D-Myo-Inositol-1,4,5-Trisphosphate: A higher phosphorylated form involved in similar signaling pathways.
D-Myo-Inositol-1,3,4,5-Tetrakisphosphate: Another inositol phosphate with distinct signaling roles.
Uniqueness: D-Myo-Inositol-1,4-Bisphosphate is unique in its specific role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate and its involvement in the regulation of intracellular calcium levels. Its specific binding to phosphatases and subsequent signaling events distinguish it from other inositol phosphates .
Properties
IUPAC Name |
[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZSPZCXGTUMR-MBEOBJKWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343047 | |
Record name | D-myo-Inositol 1,4-bisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47055-78-7, 74465-19-3 | |
Record name | D-Myo-Inositol-1,4-Bisphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03158 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-myo-Inositol 1,4-bisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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